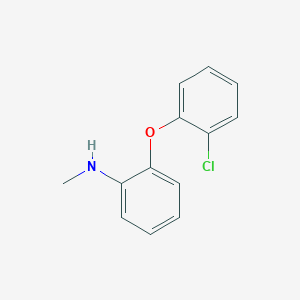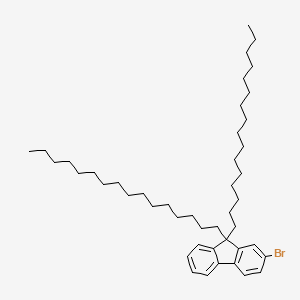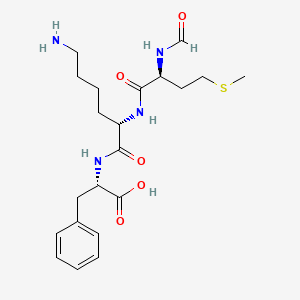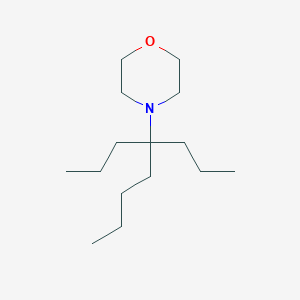![molecular formula C9H12N2O B14198892 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine CAS No. 833454-78-7](/img/structure/B14198892.png)
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine is a chemical compound that features a pyridine ring substituted with an oxaziridine moiety
Métodos De Preparación
The synthesis of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine typically involves the reaction of pyridine derivatives with oxaziridine precursors under specific conditions. One common method includes the use of a pyridine derivative and an oxaziridine reagent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine moiety can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can convert the oxaziridine ring into amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine involves its interaction with specific molecular targets. The oxaziridine moiety can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of these biological molecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine can be compared with other similar compounds such as:
3-(Pyridin-2-yl)propan-1-ol: This compound features a pyridine ring with a different substituent, leading to different chemical properties and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another pyridine derivative with distinct functional groups, used in different chemical reactions and applications.
The uniqueness of this compound lies in its oxaziridine moiety, which imparts specific reactivity and potential for diverse applications in scientific research.
Propiedades
Número CAS |
833454-78-7 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(3R)-2-propan-2-yl-3-pyridin-2-yloxaziridine |
InChI |
InChI=1S/C9H12N2O/c1-7(2)11-9(12-11)8-5-3-4-6-10-8/h3-7,9H,1-2H3/t9-,11?/m1/s1 |
Clave InChI |
DBGZHFDWSJDIHF-BFHBGLAWSA-N |
SMILES isomérico |
CC(C)N1[C@H](O1)C2=CC=CC=N2 |
SMILES canónico |
CC(C)N1C(O1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)




![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)


![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
